![molecular formula C27H34N4O2S B14078050 21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione is a complex organic compound with a molecular formula of C27H34N4O2S This compound is characterized by the presence of a purine ring substituted with a methylsulfanyl group and a pregnane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the use of 11-deoxycortisol as a starting material, which undergoes selective esterification and subsequent reactions to introduce the purine ring and the methylsulfanyl group . The reaction conditions often require the use of protecting groups to ensure selective reactions at specific positions on the steroid backbone.
Industrial Production Methods
Industrial production of this compound can be achieved through bioconversion processes using microorganisms such as Mycobacterium neoaurum. These microorganisms can convert phytosterols, which are abundant in by-products of the paper, sugar, and soybean industries, into steroidal intermediates that can be further modified to produce the target compound . This method is advantageous due to its cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methylsulfanyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies of steroid hormone pathways and their regulation.
Medicine: It has potential therapeutic applications due to its structural similarity to certain steroid hormones.
作用機序
The mechanism of action of 21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as nuclear receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these targets, leading to changes in gene expression and cellular function . The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(16alpha)-16-(Methylsulfanyl)pregn-4-ene-3,20-dione: This compound shares a similar steroid backbone but differs in the position of the methylsulfanyl group.
21-(Cyclohexylidene)pregn-4-ene-3,20-dione: Another related compound with a different substituent at the 21-position.
Uniqueness
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione is unique due to the presence of both a purine ring and a steroid backbone, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C27H34N4O2S |
|---|---|
分子量 |
478.7 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34N4O2S/c1-26-10-8-17(32)12-16(26)4-5-18-19-6-7-21(27(19,2)11-9-20(18)26)22(33)13-31-15-30-23-24(31)28-14-29-25(23)34-3/h12,14-15,18-21H,4-11,13H2,1-3H3/t18-,19-,20-,21+,26-,27-/m0/s1 |
InChIキー |
ROIIRSXXBFLNGZ-BEOOSWCLSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4C=NC5=C4N=CN=C5SC)CCC6=CC(=O)CC[C@]36C |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4N=CN=C5SC)CCC6=CC(=O)CCC36C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


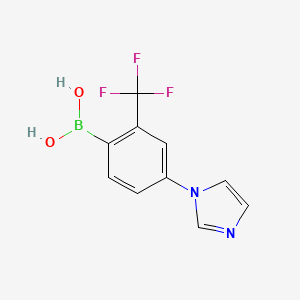
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)


![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
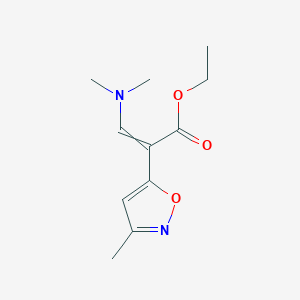
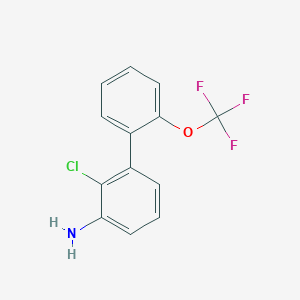
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
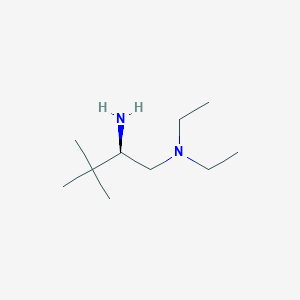
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)
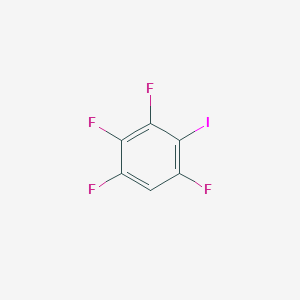
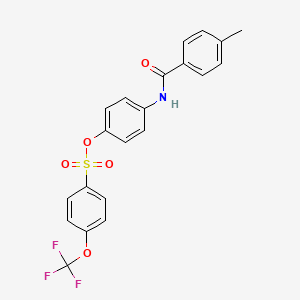
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)

